

JBSNF-000028: A Technical Guide for Metabolic Disease Research

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Compound of Interest

Compound Name: JBSNF-000028 free base

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An In-depth Whitepaper on the Potent and Selective NNMT Inhibitor JBSNF-000028

This technical guide provides a comprehensive overview of the novel tricyclic small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), JBSNF-000028, for researchers, scientists, and drug development professionals in the field of metabolic diseases. JBSNF-000028 has demonstrated significant potential in preclinical models for the treatment of metabolic disorders by targeting NNMT, a key regulator of cellular metabolism.

Core Concepts: The Role of NNMT in Metabolic Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (Nam), a form of vitamin B3. [1] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). [1] Overexpression of NNMT is associated with various metabolic disorders, including obesity and type 2 diabetes. [1][2] By consuming Nam, a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺), and producing SAH, a precursor for homocysteine, elevated NNMT activity can lead to decreased NAD⁺ levels and increased homocysteine levels, both of which are implicated in the pathogenesis of metabolic syndrome. [3] Inhibition of NNMT is therefore a promising therapeutic strategy to counteract these metabolic imbalances.

JBSNF-000028: A Potent and Orally Active NNMT Inhibitor

JBSNF-000028 is a novel, orally active tricyclic small molecule that potently and selectively inhibits NNMT.[4] It has been shown to reduce MNA levels in plasma, liver, and adipose tissue, leading to improved insulin sensitization, glucose regulation, and body weight reduction in diet-induced obese mouse models.[5]

Data Presentation

The following tables summarize the key quantitative data for JBSNF-000028.

Table 1: In Vitro Activity of JBSNF-000028[4][6][7]

Target	Species	Assay	IC50 / EC50 (µM)
NNMT	Human	Enzymatic (Fluorescence)	0.033
NNMT	Human	Enzymatic (LC-MS/MS)	0.13
NNMT	Monkey	Enzymatic (Fluorescence)	0.19
NNMT	Mouse	Enzymatic (Fluorescence)	0.21
NNMT	Human (U2OS cells)	Cellular (LC-MS/MS)	2.5

Table 2: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model[8]

Parameter	Treatment Group	Result
Body Weight	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Significantly reduced
Fed Blood Glucose	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Significantly reduced
MNA Levels (Visceral WAT)	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Reduced
MNA Levels (Liver)	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Reduced
Glucose Tolerance	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Improved
Lipid Handling	JBSNF-000028 (50 mg/kg, p.o., twice daily)	Improved

Table 3: Selectivity Profile of JBSNF-000028[6]

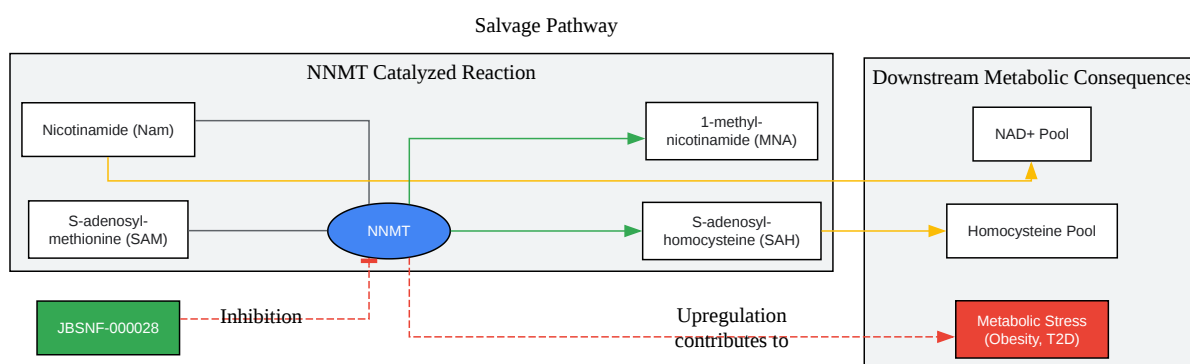
Target	Activity
Broad panel of metabolic & safety targets	Inactive
Monoamine oxidase A (MAO-A)	90% inhibition at 10 μ M
hERG	No significant activity at 30 μ M
NaV1.5	No significant activity at 30 μ M

Table 4: Cytotoxicity of JBSNF-000028[7]

Cell Line	Concentration (μ M)	Incubation Time (h)	Result
HepG2	10, 30, 100	72	No cytotoxicity observed

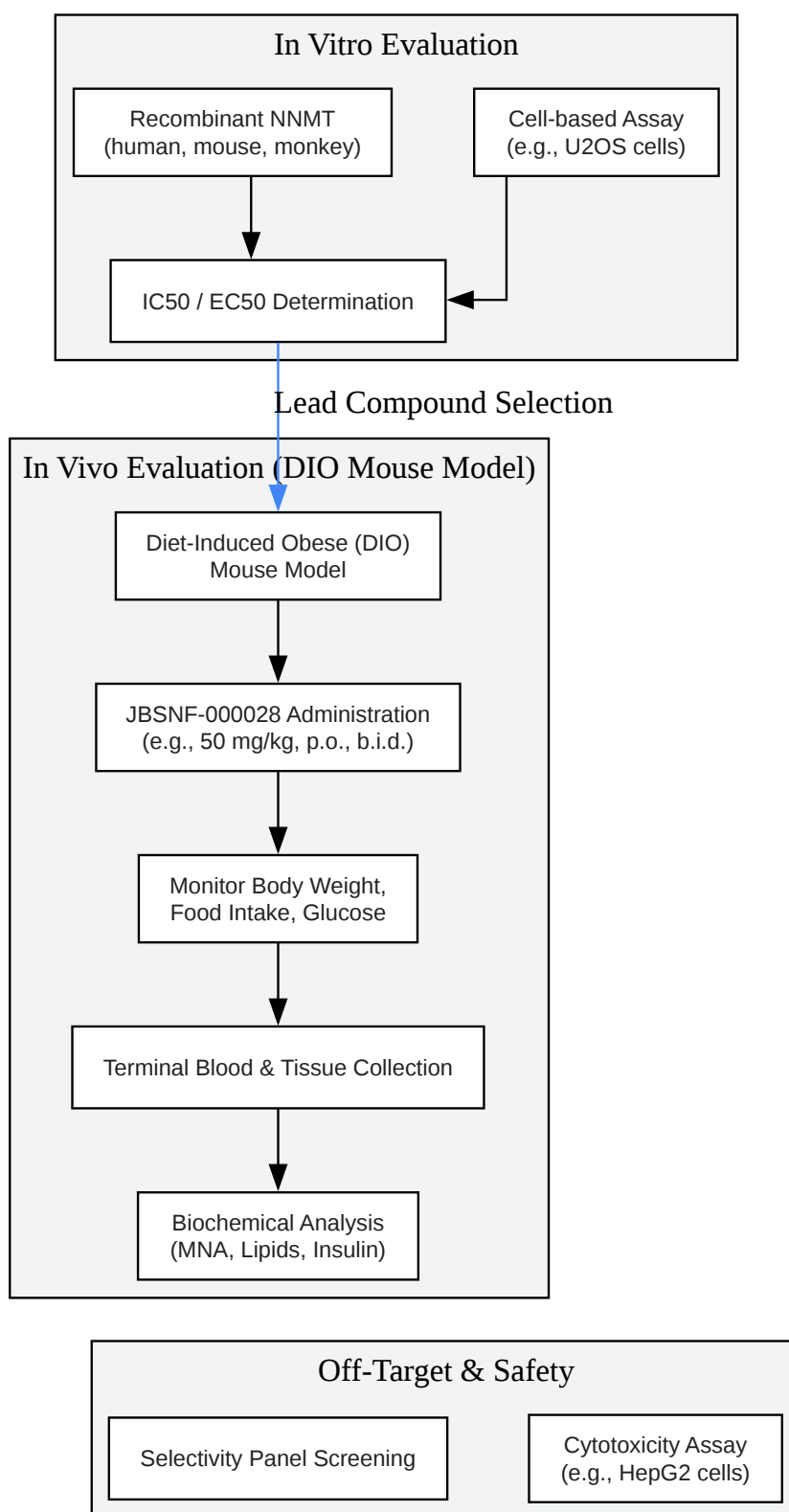
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of NNMT and a typical experimental workflow for evaluating NNMT inhibitors.



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NNMT Signaling Pathway and JBSNF-000028 Inhibition.



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Experimental Workflow for JBSNF-000028 Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments involving JBSNF-000028.

In Vitro NNMT Inhibition Assay (Fluorescence-based)

- Principle: This assay measures the activity of recombinant NNMT by detecting the formation of a fluorescent derivative of MNA.
- Materials:
 - Recombinant human, mouse, or monkey NNMT.
 - JBSNF-000028.
 - Nicotinamide (Nam).
 - S-adenosyl-L-methionine (SAM).
 - Assay buffer.
 - Fluorescent developing reagent.
- Procedure:
 - Prepare a serial dilution of JBSNF-000028 in assay buffer.
 - In a microplate, add the recombinant NNMT enzyme, Nam, and SAM.
 - Add the JBSNF-000028 dilutions to the wells.
 - Incubate the plate at room temperature for a specified time.
 - Add the fluorescent developing reagent to stop the reaction and generate a fluorescent signal.
 - Measure the fluorescence intensity using a plate reader.

- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular NNMT Inhibition Assay (LC-MS/MS-based)

- Principle: This assay quantifies the inhibition of endogenous NNMT in a cellular context by measuring the levels of MNA produced by the cells.
- Cell Line: U2OS cells are commonly used.
- Procedure:
 - Seed U2OS cells in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of JBSNF-000028 for 24 hours.
 - Lyse the cells and collect the cell lysates.
 - Extract the metabolites from the cell lysates.
 - Quantify the concentration of MNA in the extracts using a validated LC-MS/MS method.
 - Determine the EC₅₀ value by plotting the MNA levels against the JBSNF-000028 concentration.

Diet-Induced Obesity (DIO) Mouse Model Efficacy Study

- Animal Model: Male C57BL/6 mice are typically used.
- Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
- Treatment:
 - JBSNF-000028 is formulated for oral administration (e.g., in a suitable vehicle).
 - The compound is administered orally (p.o.) twice daily (b.i.d.) at a dose of 50 mg/kg.
 - A vehicle control group and a lean control group (on a standard diet) are included.

- Parameters Monitored:
 - Body weight and food intake: Measured regularly throughout the study.
 - Fed blood glucose and plasma insulin: Measured at baseline and at the end of the study.
 - Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.
- Terminal Analysis:
 - At the end of the study, blood is collected for the analysis of plasma triglycerides, LDL cholesterol, and MNA.
 - Tissues such as the liver and visceral white adipose tissue (WAT) are harvested for the measurement of triglycerides, total cholesterol, and MNA.

Pharmacokinetic Analysis in Mice

- Animal Model: C57BL/6 mice.
- Administration:
 - A single oral (p.o.) or intravenous (i.v.) dose of JBSNF-000028 is administered.
- Sample Collection:
 - Blood samples are collected at various time points post-administration.
- Analysis:
 - The concentration of JBSNF-000028 in plasma is determined using a validated LC-MS/MS method.
 - Pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life are calculated.

Conclusion

JBSNF-000028 is a potent and selective inhibitor of NNMT with promising therapeutic potential for the treatment of metabolic disorders. Its efficacy in preclinical models of obesity and

diabetes, coupled with its oral bioavailability, makes it a valuable tool for further research and drug development. This technical guide provides a foundational understanding of JBSNF-000028, its mechanism of action, and the experimental methodologies required for its evaluation. Notably, studies in NNMT knockout mice suggest that JBSNF-000028 may have beneficial metabolic effects that extend beyond NNMT inhibition, warranting further investigation into its complete pharmacological profile.[5]

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